molecular formula C15H16N2O18P4Na4 B1139095 Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate CAS No. 1047980-83-5

Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate

Cat. No.: B1139095
CAS No.: 1047980-83-5
M. Wt: 728.14
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Description

Selective P2Y2 agonist (EC50 = 1.89 μM). Displays no affinity for human P2Y4 or P2Y6 receptors.

Biological Activity

Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate is a complex phosphonate compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in therapeutic and agricultural contexts.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. Its phosphonate backbone suggests potential interactions with biological macromolecules, such as proteins and nucleic acids. The presence of hydroxyl groups may enhance solubility and reactivity.

Antimicrobial Properties

Research indicates that tetrasodium compounds exhibit antimicrobial properties. For instance, tetrasodium pyrophosphate (TSPP), a related compound, has been shown to inhibit the growth of certain bacteria, including Bacillus subtilis . This suggests that the tetrasodium phosphate derivatives may possess similar antimicrobial activities, potentially useful in food preservation and agricultural applications.

Toxicological Effects

Toxicological studies on related phosphates have highlighted several adverse effects. TSPP has been associated with reduced weight gain and decreased hemoglobin levels in rodent models . Additionally, ingestion can lead to gastrointestinal distress, including nausea and diarrhea . These findings underscore the need for careful dosage considerations in applications involving this compound.

Study 1: Effects on Rodent Models

In a study assessing the impact of TSPP on rat models, significant kidney damage was observed alongside calcium deposits . This study utilized various doses to determine the no-observed-adverse-effect level (NOAEL), revealing that higher concentrations resulted in severe physiological changes.

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant potential of similar phosphonate derivatives. Compounds demonstrated moderate DPPH radical-scavenging activity, indicating potential protective effects against oxidative stress . Such properties could be beneficial in therapeutic settings where oxidative damage is a concern.

Data Table: Summary of Biological Activities

Activity Type Observations Reference
AntimicrobialInhibition of Bacillus subtilis
ToxicityKidney damage; reduced hemoglobin
Gastrointestinal EffectsNausea, vomiting, cramps
Antioxidant ActivityModerate DPPH radical-scavenging

Properties

IUPAC Name

tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-5,10,12-14,19-20H,6-8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPBIQQTMEPNY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC3=CC=CC=C3)O)O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2Na4O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Reactant of Route 2
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Reactant of Route 3
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Reactant of Route 4
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Reactant of Route 5
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Reactant of Route 6
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate

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